Mettl16-IN-1

RNA methylation METTL16 inhibition fluorescence polarization

Standard SAM-competitive methyltransferase inhibitors (e.g., STM2457) confound pathway deconvolution. Mettl16-IN-1 (Compound 45) solves this with a unique aminothiazolone scaffold that disrupts METTL16-RNA binding without SAM-site competition. - Biochemical IC50: 1.7 μM (METTL16-MTD); binding KD: 1.35 μM - Non-SAM-competitive: IC50 unchanged at 50 μM SAM - ≥98% HPLC purity, MW 522.35, C19H12BrN3O6S2 - Validated in MDA-MB-231 & A549 solid tumor lines

Molecular Formula C19H12BrN3O6S2
Molecular Weight 522.4 g/mol
Cat. No. B15137519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMettl16-IN-1
Molecular FormulaC19H12BrN3O6S2
Molecular Weight522.4 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)NC(=NS(=O)(=O)C4=CC=C(C=C4)C(=O)O)S3)C1=O
InChIInChI=1S/C19H12BrN3O6S2/c1-23-13-7-4-10(20)8-12(13)14(17(23)25)15-16(24)21-19(30-15)22-31(28,29)11-5-2-9(3-6-11)18(26)27/h2-8H,1H3,(H,26,27)(H,21,22,24)/b15-14-
InChIKeyHYPYGWBCKWTRSP-PFONDFGASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





METTL16-IN-1: Validated Inhibitor Probe for METTL16


Mettl16-IN-1 (Compound 45) is a first-in-class aminothiazolone inhibitor of the RNA N6-methyladenosine (m6A) methyltransferase METTL16, developed to disrupt the METTL16–RNA interaction and modulate m6A RNA modification [1]. It exhibits potent inhibition with an IC50 of 1.7 μM in a fluorescence polarization (FP) assay and a binding affinity (Kd) of 1.35 μM via switchSENSE biosensor [1]. This compound is the most potent METTL16 inhibitor identified to date and serves as a critical chemical probe for investigating METTL16 biology and its therapeutic potential in cancer and RNA modification pathways.

1
First-in-class aminothiazolone METTL16 inhibitor
Reported as the first tool compound disrupting the METTL16 protein–RNA interaction with a non-SAM-competitive mechanism.
2
Non-SAM-competitive selectivity profile
Mechanism avoids SAM-site competition, supporting selectivity profiling against Rossmann-fold methyltransferases.
3
Cellular biomarker engagement confirmed
MAT2A splicing and m6A upregulation detected in solid tumor cell models, enabling target engagement readouts.

Why Generic Inhibitors Cannot Substitute METTL16-IN-1


Prior to the discovery of the aminothiazolone series, no potent small-molecule inhibitor of METTL16 or modulator of the METTL16–RNA interaction had been reported and validated [1]. Mettl16-IN-1 (Compound 45) emerged from extensive structural optimization of an initial hit (Compound 1, IC50 = 16.3 μM), achieving a nearly 10-fold improvement in potency [1]. Substitution with other aminothiazolone analogs (e.g., Compounds 46, 47) or the negative control (Ia) leads to significantly different biochemical and cellular outcomes due to variations in IC50, Kd, and functional activity. The following quantitative evidence establishes Mettl16-IN-1 as the most potent and well-characterized METTL16 inhibitor available for research procurement.

Unique aminothiazolone scaffold and mechanism
Other METTL16 inhibitors (e.g., STM2457) are SAM-competitive and may not replicate the non-SAM-competitive mode of action, limiting direct substitution.
Potency sensitivity to minor structural changes
Within the aminothiazolone series, small modifications produce significant IC50 shifts; analogs may not achieve the same inhibition profile.
Divergent cellular pharmacology profiles
Independently identified inhibitors show lineage-restricted antiproliferative effects and lack reported splicing/m6A biomarkers; model-specific responses may not transfer.

Quantitative Evidence for METTL16-IN-1 Selection


Potency Improvement Over Lead Compound 27

Mettl16-IN-1 (Compound 45) demonstrates a 9.6-fold improvement in inhibitory potency against the METTL16–RNA interaction compared to the initial screening hit Compound 1 [1]. Compound 1 exhibited an IC50 of 16.3 μM in the FP assay, whereas Compound 45 achieved an IC50 of 1.7 μM under identical conditions [1]. This substantial optimization validates Compound 45 as the superior chemical probe for METTL16 functional studies.

Potency vs. Compound 27
Head-to-head
IC50 1.7 μM (METTL16-IN-1) vs. 2.7 μM (Compound 27)
1.59-fold lower IC50
Supports structure-based optimization rationale within the aminothiazolone series.
FP assay, 50 nM METTL16 MTD, 5 nM FAM-MAT2A-hp1 probe.
RNA methylation METTL16 inhibition fluorescence polarization

Highest Binding Affinity Among Aminothiazolone Congeners

Mettl16-IN-1 (Compound 45) exhibits a higher binding affinity for METTL16 than its close structural analog Compound 47, as measured by switchSENSE biosensor [1]. Compound 45 displays a Kd of 1.35 μM, whereas Compound 47 has a Kd of 1.76 μM under identical conditions [1]. This difference, while modest, consistently favors Compound 45 and aligns with its superior IC50 in functional assays.

Binding Affinity
Head-to-head
KD 1.35 μM
vs. 1.76 μM (Compound 47) · 1.3-fold tighter
Reported tighter binding may inform target occupancy and dose-response study design.
switchSENSE biosensor assay with purified METTL16 MTD.
METTL16 binding switchSENSE affinity

Superior Disruption of METTL16–U6 snRNA Interaction vs. Compound 27

Among the most potent aminothiazolone derivatives, Mettl16-IN-1 (Compound 45) maintains a slight but significant edge over Compounds 46 and 47 [1]. In the FP assay, Compound 45 achieved an IC50 of 1.7 μM, while Compound 46 (N-methyl-5-nitro analog) and Compound 47 (bromo analog) exhibited IC50 values of 2.0 μM and 2.1 μM, respectively [1]. Although all three are single-digit micromolar inhibitors, Compound 45 is the most potent of the series.

U6 snRNA Disruption
Head-to-head
IC50 2.5 μM (METTL16-IN-1) vs. 6.6 μM (Compound 27)
2.64-fold lower IC50
Demonstrates on-mechanism engagement with the canonical U6 snRNA substrate.
FP assay with FAM-labeled U6 snRNA Δ probe.
METTL16 inhibitor SAR IC50 comparison

Non-SAM-Competitive Mechanism vs. SAM-Competitive Inhibitors

Mettl16-IN-1 (Compound 45) demonstrates functional activity in cancer cell models, promoting MAT2A splicing and elevating total m6A mRNA levels [1]. Treatment with Compound 45 at 50 μM for 24 hours enhanced MAT2A splicing in both MDA-MB-231 (triple-negative breast cancer) and A549 (lung cancer) cell lines [1]. This functional modulation aligns with METTL16 inhibition and is not observed with the negative control Compound Ia (IC50 > 100 μM) [1]. While the cellular activity is modest, it represents the first validated cellular phenotype for a METTL16 small-molecule inhibitor.

Non-SAM-Competitive Mode
Class-level
IC50 unchanged up to 50 μM SAM
STM2457 SAM-competitive (SPR binding reduced)
Non-SAM-competitive profile may enable METTL16-specific interrogation without pan-methyltransferase off-targets.
Qualitative mechanistic distinction; cross-study comparison.
MAT2A splicing m6A modification cellular activity

Cellular Target Engagement: MAT2A Splicing and m6A Upregulation

Mettl16-IN-1 (Compound 45) shows specific inhibition of METTL16, as confirmed by comparison with the inactive control Compound Ia [1]. In the FP assay, Compound Ia exhibited an IC50 > 100 μM, representing at least a 58-fold selectivity window relative to Compound 45's IC50 of 1.7 μM [1]. Furthermore, differential scanning fluorimetry (DSF) confirmed that Compounds 45, 46, and 47 dose-dependently stabilized METTL16, whereas Compound Ia did not alter thermal stability [1]. This establishes Compound Ia as a critical negative control for METTL16 studies and highlights the specificity of Compound 45's inhibitory activity.

Cellular Target Engagement
Cross-study
50 μM promotes MAT2A splicing, m6A increase in MDA-MB-231, A549
Selberg et al. inhibitors: HL-60 viability reduction, no splicing/m6A data
Reported cellular biomarker enables target engagement confirmation in experimental systems.
Different cell models and readouts preclude direct numerical comparison.
negative control specificity METTL16 inhibition

Best-Fit Research Applications for METTL16-IN-1


Target Validation & Biomarker Discovery in Solid Tumors

Mettl16-IN-1 is the most potent inhibitor available for disrupting METTL16–RNA binding in vitro, with an IC50 of 1.7 μM in FP assays and a Kd of 1.35 μM via switchSENSE [1]. It is ideally suited for detailed biochemical studies, including FP assays, EMSA, and biophysical characterization (DSF, ITC) of METTL16 target engagement [1]. Researchers investigating the molecular basis of METTL16 substrate recognition or screening for novel METTL16 modulators should use Mettl16-IN-1 as the reference inhibitor.

Dissection of Protein–RNA Interaction Networks

Mettl16-IN-1 enables investigation of METTL16's role in cellular RNA processing, including its regulation of MAT2A splicing and global m6A levels [1]. Studies in MDA-MB-231 and A549 cancer cell lines demonstrate that treatment with 12.5–50 μM Mettl16-IN-1 promotes MAT2A splicing and increases total m6A mRNA levels [1]. This makes Mettl16-IN-1 the only validated small-molecule tool for studying METTL16-dependent post-transcriptional regulation in cancer biology.

Non-SAM-Competitive vs. SAM-Competitive Methyltransferase Inhibition

As the most potent METTL16 inhibitor characterized to date, Mettl16-IN-1 serves as a benchmark for developing next-generation METTL16 modulators [1]. Its quantitative data (IC50 = 1.7 μM, Kd = 1.35 μM) provide a clear baseline for evaluating novel inhibitors [1]. Additionally, the inactive control Compound Ia (IC50 > 100 μM) is essential for establishing on-target specificity in cellular and biochemical assays [1].

Cancer Cell Viability and METTL16-Dependent Oncogenic Pathway Studies

Mettl16-IN-1 can be used to explore the therapeutic relevance of METTL16 inhibition in cancer models [1]. While cellular viability effects are modest, the compound's ability to modulate METTL16-related pathways provides a starting point for investigating METTL16's oncogenic role in cancers where it is overexpressed [1]. This is particularly relevant for research into triple-negative breast cancer and lung cancer, as demonstrated in MDA-MB-231 and A549 cells [1].

Application
Selection Property
Validation Focus
METTL16 pathway study in solid tumor models
Non-SAM-competitive mechanism & MAT2A splicing biomarker
m6A level changes and target engagement confirmation
METTL16 RNA substrate selectivity studies
Differential IC50 against MAT2A-hp1 and U6 snRNA substrates
RNA-binding interface disruption and structure-function relationship
Comparative methyltransferase inhibition studies
SAM-insensitive inhibition profile
Pathway deconvolution of SAM-dependent vs. independent methyltransferases

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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